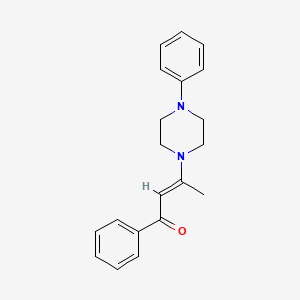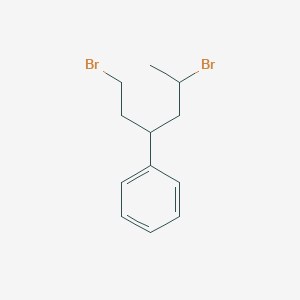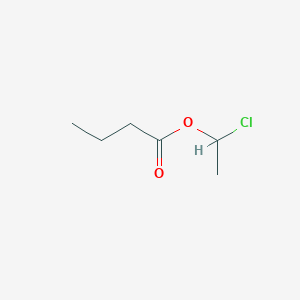
Bis(3-chloropropyl)(phenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-chloropropyl)(phenyl)arsane: is an organoarsenic compound with the chemical formula C_9H_13AsCl_2 It is a derivative of arsane, where two 3-chloropropyl groups and one phenyl group are attached to the arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-chloropropyl)(phenyl)arsane typically involves the reaction of phenylarsine with 3-chloropropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:
PhAsH2+2ClCH2CH2CH2Cl→PhAs(CH2CH2CH2Cl)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure to achieve the desired reaction outcome.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-chloropropyl)(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its parent arsane compound.
Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are often employed.
Major Products Formed:
Oxidation: Arsenic oxides and chlorinated by-products.
Reduction: Phenylarsine and related derivatives.
Substitution: Various substituted arsane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(3-chloropropyl)(phenyl)arsane is used as a precursor in the synthesis of other organoarsenic compounds. It serves as an intermediate in the preparation of complex molecules for research purposes.
Biology and Medicine: In biological research, this compound is studied for its potential use in developing arsenic-based drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. It is also investigated for its potential use in semiconductor manufacturing due to its arsenic content.
Mécanisme D'action
The mechanism of action of Bis(3-chloropropyl)(phenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparaison Avec Des Composés Similaires
Triphenylarsine (As(C_6H_5)_3): Another organoarsenic compound with three phenyl groups attached to arsenic.
Bis(2-chloroethyl)arsine: Similar structure but with 2-chloroethyl groups instead of 3-chloropropyl.
Uniqueness: Bis(3-chloropropyl)(phenyl)arsane is unique due to the presence of both chloropropyl and phenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in different fields highlight its significance.
Propriétés
Numéro CAS |
75396-00-8 |
|---|---|
Formule moléculaire |
C12H17AsCl2 |
Poids moléculaire |
307.09 g/mol |
Nom IUPAC |
bis(3-chloropropyl)-phenylarsane |
InChI |
InChI=1S/C12H17AsCl2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clé InChI |
IDGVQEYKUFXDHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](CCCCl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


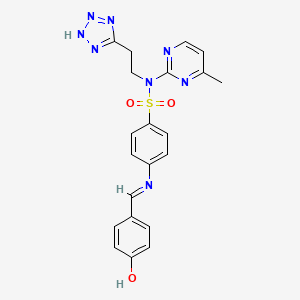
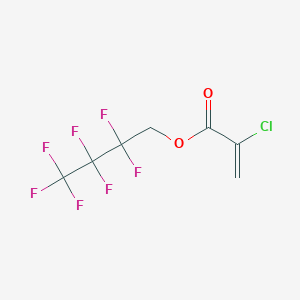
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
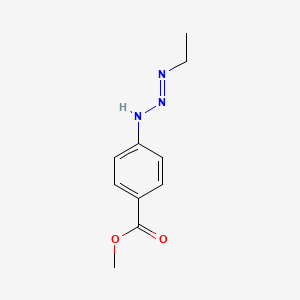
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
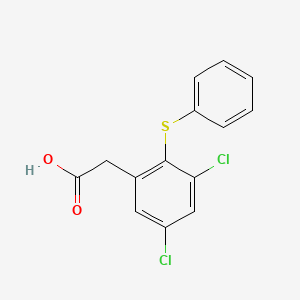
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)


![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
